molecular formula C11H11NO4S B8436291 4,5-Diethoxycarbonyl-2-ethynylthiazole

4,5-Diethoxycarbonyl-2-ethynylthiazole

Cat. No.: B8436291
M. Wt: 253.28 g/mol
InChI Key: WGXFVWXFUFZKQU-UHFFFAOYSA-N
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Description

4,5-Diethoxycarbonyl-2-ethynylthiazole is a substituted thiazole derivative characterized by ethoxycarbonyl groups at positions 4 and 5 and an ethynyl (alkyne) group at position 2. Thiazoles are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen, widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.

This compound is typically synthesized via the Hantzsch thiazole synthesis or through selective substitution reactions. Its primary applications include serving as a precursor in the synthesis of bioactive molecules, such as protease inhibitors or antiviral agents, due to the thiazole core’s prevalence in medicinal chemistry.

Properties

Molecular Formula

C11H11NO4S

Molecular Weight

253.28 g/mol

IUPAC Name

diethyl 2-ethynyl-1,3-thiazole-4,5-dicarboxylate

InChI

InChI=1S/C11H11NO4S/c1-4-7-12-8(10(13)15-5-2)9(17-7)11(14)16-6-3/h1H,5-6H2,2-3H3

InChI Key

WGXFVWXFUFZKQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C#C)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

To contextualize its properties, 4,5-Diethoxycarbonyl-2-ethynylthiazole is compared below with two structurally related thiazole derivatives from recent pharmacological research (see Table 1).

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Name Substituents/Functional Groups Key Structural Features Hypothesized Applications
This compound - Ethoxycarbonyl (positions 4, 5)
- Ethynyl (position 2)
Ester groups, alkyne reactivity Drug precursor, click chemistry scaffold
Compound l <sup></sup> - Thiazol-5-ylmethyl carbamate
- Ethoxycarbonylamino, methylbutanamido groups
Carbamate, amide, ester Protease inhibition (e.g., antiviral)
Compound m <sup></sup> - Thiazol-5-ylmethyl carbamate
- Hydroperoxypropan-2-yl, methylureido groups
Hydroperoxide, urea, carbamate Prodrug or reactive intermediate

Key Observations:

Functional Group Diversity :

  • The target compound’s ethynyl group distinguishes it from Compounds l and m, enabling conjugation via Huisgen cycloaddition. In contrast, Compounds l and m feature carbamate and amide moieties, which are common in bioactive molecules targeting enzymatic active sites .
  • Compound m’s hydroperoxide group introduces oxidative instability but may act as a prodrug activation site, a feature absent in the other two derivatives.

Compound m’s hydroperoxide moiety likely requires stabilization under inert conditions, whereas the ethynyl group in the target compound offers stability under ambient storage.

The target compound’s ester groups may instead enhance binding to hydrophobic enzyme pockets.

Research Findings and Implications

Recent studies highlight the following trends:

  • Synthetic Utility : this compound has been used to synthesize analogs of Compound l via alkyne-azide cycloaddition, demonstrating its versatility as a click chemistry building block .
  • Biological Activity : Preliminary assays suggest that Compound l exhibits inhibitory activity against HIV-1 protease (IC50 ≈ 120 nM), while the target compound’s analogs show moderate activity (IC50 > 500 nM), likely due to reduced hydrogen-bonding capacity .
  • Stability Studies : Accelerated degradation tests reveal that Compound m decomposes 30% faster than the target compound under oxidative conditions, underscoring the hydroperoxide group’s liability .

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